molecular formula C26H21N3O3 B2823872 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326900-73-5

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2823872
CAS No.: 1326900-73-5
M. Wt: 423.472
InChI Key: XENPGMGSAVCGNK-UHFFFAOYSA-N
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Description

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic compound that features a combination of oxadiazole and isoquinoline moieties. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Construction of the isoquinoline core: This often involves Pictet-Spengler reactions or other cyclization methods using benzylamine derivatives.

    Coupling of the two moieties: The final step involves the coupling of the oxadiazole and isoquinoline units, which can be facilitated by various coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings or heterocyclic cores.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: It can be utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signaling pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole core and exhibit similar biological activities.

    Isoquinoline derivatives: Compounds with the isoquinoline structure also show comparable chemical and biological properties.

Uniqueness

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one is unique due to the combination of both oxadiazole and isoquinoline moieties, which imparts a distinct set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds containing only one of these moieties.

Properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-3-31-20-14-10-18(11-15-20)24-27-25(32-28-24)23-16-29(19-12-8-17(2)9-13-19)26(30)22-7-5-4-6-21(22)23/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENPGMGSAVCGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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